molecular formula C13H13NO3 B3058418 Ethyl 5-(m-tolyl)isoxazole-3-carboxylate CAS No. 893638-47-6

Ethyl 5-(m-tolyl)isoxazole-3-carboxylate

Cat. No.: B3058418
CAS No.: 893638-47-6
M. Wt: 231.25 g/mol
InChI Key: JHFSORPOVYRMJN-UHFFFAOYSA-N
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Description

Ethyl 5-(m-tolyl)isoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole ring substituted with an ethyl ester group at the 3-position and a m-tolyl group at the 5-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of the m-tolyl group enhances the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(m-tolyl)isoxazole-3-carboxylate typically involves a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide. One common method is the reaction of ethyl nitroacetate with m-tolylacetylene in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the cycloaddition process.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of metal catalysts such as copper(I) or ruthenium(II) can enhance the reaction efficiency and yield. Additionally, metal-free synthetic routes have been explored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(m-tolyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, particularly at the 3-position, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or acidic medium at room temperature.

    Reduction: LiAlH4 in dry ether or tetrahydrofuran (THF) under reflux conditions.

    Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: 5-(m-tolyl)isoxazole-3-carboxylic acid.

    Reduction: Ethyl 5-(m-tolyl)isoxazole-3-methanol.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 5-(m-tolyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, inhibiting their activity. The m-tolyl group enhances the compound’s binding affinity by increasing hydrophobic interactions with the target. These interactions can modulate various biological pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Ethyl 5-(m-tolyl)isoxazole-3-carboxylate can be compared with other isoxazole derivatives to highlight its uniqueness:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block in organic synthesis and a promising candidate for drug development and other research areas.

Biological Activity

Ethyl 5-(m-tolyl)isoxazole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Overview of the Compound

This compound features an isoxazole ring with an ethyl ester group at the 3-position and a m-tolyl group at the 5-position. The structural characteristics of this compound enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors:

  • Enzyme Inhibition : The isoxazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, inhibiting their activity. This mechanism is crucial for its anti-inflammatory and anticancer properties.
  • Hydrophobic Interactions : The m-tolyl group increases the compound's binding affinity by enhancing hydrophobic interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

  • Antibacterial : It has shown activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective inhibition .
  • Antifungal : The compound also demonstrates antifungal effects, particularly against strains such as Candida albicans.

Anticancer Activity

Studies have explored the anticancer potential of isoxazole derivatives, including this compound:

  • Cell Line Sensitivity : In vitro assays revealed varying degrees of sensitivity across different cancer cell lines. For instance, HeLa cells exhibited a higher percentage of killing (20-34%) compared to breast cancer cells (MCF-7) and epiglottis cancer cells (Hep-2), which showed lower sensitivity (5-11%) .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties:

  • Mechanism : It may act as a selective inhibitor of cyclooxygenase (COX) enzymes, which play a significant role in inflammation pathways .

Comparative Analysis with Similar Compounds

To highlight the unique properties of this compound, a comparison with similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
Ethyl 5-phenylisoxazole-3-carboxylateContains a phenyl group instead of m-tolylDifferent lipophilicity may affect bioavailability
Ethyl 5-(p-tolyl)isoxazole-3-carboxylatep-Tolyl group at the 5-positionDifferent steric effects compared to m-tolyl
Ethyl 5-(m-methoxyphenyl)isoxazole-3-carboxylateMethoxy group introduces additional interactionsPotentially alters binding affinity

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

  • Anticancer Study : In a study involving various human cancer cell lines, it was found that certain isoxazole derivatives exhibited moderate anticancer activity. The most sensitive cell line was HeLa, which responded well to treatment with this compound .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of isoxazoles, demonstrating that derivatives like this compound could inhibit COX enzymes effectively, suggesting potential therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

ethyl 5-(3-methylphenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-16-13(15)11-8-12(17-14-11)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFSORPOVYRMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629704
Record name Ethyl 5-(3-methylphenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893638-47-6
Record name Ethyl 5-(3-methylphenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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